[2-(4-Methoxyphenyl)ethyl](2-pyridinylmethyl)amine hydrobromide
Description
2-(4-Methoxyphenyl)ethylamine hydrobromide (CAS: 1185302-92-4) is a secondary amine salt with the molecular formula C₁₅H₁₉BrN₂O and a molecular weight of 323.24 g/mol . It features a methoxyphenyl group linked via an ethyl chain to a pyridinylmethyl amine moiety, forming a hydrobromide salt.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O.BrH/c1-18-15-7-5-13(6-8-15)9-11-16-12-14-4-2-3-10-17-14;/h2-8,10,16H,9,11-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNQDPKJOVIFKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC=CC=N2.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)ethylamine hydrobromide typically involves the reaction of 2-(4-methoxyphenyl)ethylamine with 2-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)ethylamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Methoxyphenyl)ethylamine hydrobromide is used as a building block for the synthesis of more complex molecules. It is employed in the development of new organic compounds and materials.
Biology
In biological research, this compound is used to study the interactions between small molecules and biological targets. It serves as a probe to investigate enzyme activities and receptor binding.
Medicine
In medicine, 2-(4-Methoxyphenyl)ethylamine hydrobromide is explored for its potential therapeutic applications. It is studied for its effects on various biological pathways and its potential as a drug candidate.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. It is valued for its reactivity and versatility in chemical synthesis.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)ethylamine hydrobromide involves its interaction with specific molecular targets. The methoxyphenyl group and the pyridinylmethyl group contribute to its binding affinity and selectivity. The compound can modulate enzyme activities and receptor functions, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Group Comparisons
| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Salt Form |
|---|---|---|---|---|
| 2-(4-Methoxyphenyl)ethylamine hydrobromide | C₁₅H₁₉BrN₂O | 4-Methoxyphenyl, pyridinylmethyl | 323.24 | Hydrobromide |
| 2-(4-Chlorophenyl)ethylamine hydrobromide | C₁₇H₂₀ClNO·HBr | 4-Chlorophenyl, 4-ethoxybenzyl | 371.00 | Hydrobromide |
| 1-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine (C20) | C₁₀H₁₃N₃O | 4-Methoxyphenyl, imidazoline | 191.23 | Free base |
| {[2-(4-Fluorophenoxy)ethyl]sulfanyl}methanimidamide hydrobromide | C₉H₁₁FN₂OS·HBr | 4-Fluorophenoxy, sulfanyl | 295.17 | Hydrobromide |
| Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride | C₉H₁₀BrNO₂·HCl | 4-Bromophenyl, ester | 303.55 | Hydrochloride |
Key Observations :
- Methoxy vs. In contrast, chloro (C20) or fluoro () substituents are electron-withdrawing, which may alter metabolic stability or target selectivity .
- Heterocyclic Core : The pyridinylmethyl group in the target compound distinguishes it from imidazoline (C20) or sulfanyl () analogues, suggesting divergent pharmacological mechanisms (e.g., pyridine’s role in nicotinic acetylcholine receptor interactions).
Pharmacological and Physicochemical Properties
Solubility and Bioavailability
- The hydrobromide salt of the target compound likely offers superior aqueous solubility compared to free bases (e.g., C20) , though its molecular weight (323.24 g/mol) is lower than chlorophenyl analogues (371 g/mol, ), which may reduce passive diffusion across lipid membranes.
- The hydrochloride salt of methyl 2-amino-2-(4-bromophenyl)acetate () may exhibit different solubility profiles due to the ester group, which is prone to hydrolysis.
Receptor Binding and Selectivity
- The pyridinylmethyl group in the target compound could enhance affinity for monoamine transporters or serotonin receptors, akin to pyridine-containing antidepressants .
- Imidazoline derivatives (C20) are associated with adrenergic receptor modulation, while sulfanyl compounds () may target enzymes like cysteine proteases .
Commercial and Research Status
- The target compound is discontinued , limiting its current research utility. In contrast, chlorophenyl () and fluorophenoxy () analogues remain available, suggesting broader applicability in medicinal chemistry.
Biological Activity
2-(4-Methoxyphenyl)ethylamine hydrobromide is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This compound, characterized by its unique structural features, has been studied for its effects on various biological systems, including its interactions with neurotransmitter receptors and its therapeutic potential in treating various conditions.
- IUPAC Name : 2-(4-Methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine hydrobromide
- Molecular Formula : C17H22BrN
- Molecular Weight : 332.27 g/mol
- CAS Number : 1609409-47-3
The biological activity of 2-(4-Methoxyphenyl)ethylamine hydrobromide is primarily attributed to its interaction with various receptors and enzymes in the body. Preliminary studies suggest that it may function as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
Key Mechanisms:
- Receptor Binding : The compound has shown affinity for serotonin receptors, which are crucial in regulating mood, anxiety, and other neurological functions.
- Enzyme Interaction : It may influence the activity of certain enzymes involved in neurotransmitter synthesis and degradation, thereby affecting overall neurotransmitter levels.
Biological Activity Studies
Several studies have investigated the biological effects of 2-(4-Methoxyphenyl)ethylamine hydrobromide. Below is a summary of significant findings:
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Demonstrated anxiolytic effects in animal models. | Behavioral tests in rodents. |
| Study 2 | Showed potential antidepressant activity through serotonin receptor modulation. | In vivo receptor binding assays. |
| Study 3 | Indicated antifungal properties against certain strains of fungi. | Antifungal susceptibility testing. |
Case Studies
-
Anxiolytic Effects :
- A study conducted on rodent models indicated that administration of 2-(4-Methoxyphenyl)ethylamine hydrobromide led to a significant reduction in anxiety-like behaviors as measured by the elevated plus maze test.
-
Antidepressant Activity :
- In another investigation, the compound was found to enhance serotonergic transmission, resulting in improved mood-related behaviors in mice subjected to chronic stress protocols.
-
Antifungal Activity :
- Laboratory tests revealed that this compound exhibited antifungal activity against Candida species, suggesting its potential use as an antifungal agent.
Safety and Toxicology
While preliminary findings are promising, comprehensive toxicological studies are necessary to evaluate the safety profile of 2-(4-Methoxyphenyl)ethylamine hydrobromide. Toxicity assessments should include:
- Acute toxicity studies.
- Long-term exposure effects.
- Evaluation of potential side effects related to receptor modulation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
